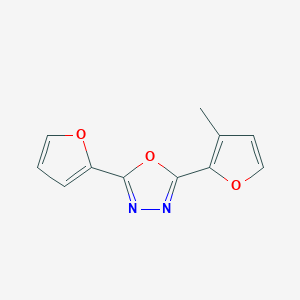
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one
Vue d'ensemble
Description
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the 1990s and has since been widely used in scientific research for its ability to selectively inhibit EGFR activity.
Mécanisme D'action
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating its downstream signaling molecules. This leads to the inhibition of various cellular processes that are regulated by EGFR, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one can inhibit the growth of various cancer cell lines that overexpress EGFR, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In vivo studies have demonstrated that 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one can inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. However, its use in in vivo studies is limited by its poor solubility and bioavailability, which can lead to inconsistent results.
Orientations Futures
There are several future directions for the use of 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one in scientific research. One area of focus is the development of new therapeutic agents targeting EGFR that are more effective and have fewer side effects than current EGFR inhibitors. Another area of research is the investigation of the role of EGFR in other cellular processes, such as immune function and wound healing. Finally, 3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one can be used as a tool to study the mechanisms of action of other tyrosine kinase inhibitors and to identify new targets for cancer therapy.
Applications De Recherche Scientifique
3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)-2-buten-1-one has been extensively used in scientific research to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, and survival. It has also been used to investigate the mechanisms of action of other EGFR inhibitors and to develop new therapeutic agents targeting EGFR.
Propriétés
IUPAC Name |
(Z)-3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO2/c1-17-8-4-2-7(3-5-8)9(16)6-10(15)11(12,13)14/h2-6H,15H2,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWWJFRBOCDRAW-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C(C(Cl)(Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C(/C(Cl)(Cl)Cl)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-amino-4,4,4-trichloro-1-(4-methoxyphenyl)but-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-{[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}glycinate](/img/structure/B4653018.png)
![ethyl 2-[butyl(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4653020.png)

![(4-isopropylbenzylidene){4'-[(4-isopropylbenzylidene)amino]-4-biphenylyl}amine](/img/structure/B4653032.png)


![N-(4-acetylphenyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4653040.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-furylmethyl)piperazine](/img/structure/B4653058.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4653062.png)
![6-cyclopropyl-N-(4-fluorobenzyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4653066.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4653068.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4653069.png)
![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B4653074.png)